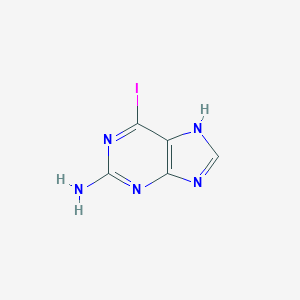

2-氨基-6-碘嘌呤

概述

描述

2-Amino-6-iodopurine is a derivative of purine, a heterocyclic aromatic organic compound. It is characterized by the presence of an amino group at the second position and an iodine atom at the sixth position of the purine ring.

科学研究应用

生物化学:核苷酸类似物合成

2-氨基-6-碘嘌呤是合成核苷酸类似物的通用构建块。 它用于创建修饰的嘌呤碱基、核苷和无环核苷酸类似物 . 这些化合物对于研究 DNA 和 RNA 结构和功能至关重要,因为它们可以模拟或干扰生物系统中的天然核苷酸。

制药:抗病毒和抗癌剂

在药物研究中,2-氨基-6-碘嘌呤被用于开发抗病毒和抗癌剂。 它的衍生物在抑制病毒复制和肿瘤生长方面显示出希望,使其成为创建新药物的宝贵化合物 .

农业研究:细胞分裂素类似物

该化合物的衍生物,特别是那些在 6 位修饰的衍生物,表现出广泛的生物活性,包括作为细胞分裂素类似物的有前景的细胞抑制活性 . 这些用于农业研究以调节植物生长和发育。

化学合成:交叉偶联反应

2-氨基-6-碘嘌呤用于各种交叉偶联反应,例如铃木-宫浦偶联,以构建碳-碳和碳-杂原子键 . 这是合成复杂有机分子中的基础。

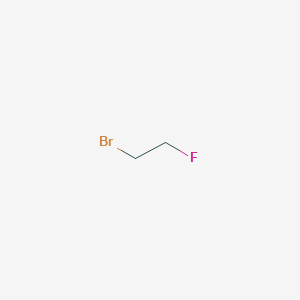

环境研究:氟化衍生物

对氟化化合物环境影响的研究包括对 2-氨基-6-碘嘌呤衍生物的研究。 这些研究旨在了解此类化合物在环境中的行为和影响,这对于评估其安全性

作用机制

Biochemical Pathways

The compound plays a significant role in the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acid components, including nucleobases, nucleosides, and nucleotides . The compound’s interaction with these pathways can lead to the production of nucleobase, nucleoside, or nucleotide analogs .

Action Environment

The action, efficacy, and stability of 2-Amino-6-iodopurine can be influenced by various environmental factors. For instance, its fluorescence properties are affected by temperature, pH, and ionic strength. Additionally, it is sensitive to light, which can affect its stability and activity .

生化分析

Biochemical Properties

2-Amino-6-iodopurine is used as a reagent in the synthesis of Lobucavir, which is an antiviral agent . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to be a substrate for adenine aminohydrolase, an enzyme that catalyzes the replacement of the substituent on position 6 of the purine ring system .

Cellular Effects

It is known that purine analogs can have significant impacts on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it can act as a substrate for certain enzymes, such as adenine aminohydrolase . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that purine analogs can have time-dependent effects on cellular function .

Metabolic Pathways

2-Amino-6-iodopurine is involved in purine metabolism, a crucial biochemical pathway in cells . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

It is known that purine analogs can be localized to specific compartments or organelles within the cell .

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-6-iodopurine involves the reaction of 6-iodo-2-aminopurine with tetra(n-butyl)ammonium hydroxide in methylene chloride. The reaction mixture is stirred at room temperature for about 10 minutes, followed by the removal of volatiles under reduced pressure. The resulting solution is dried using magnesium sulfate, filtered, and concentrated to yield the desired product.

Industrial Production Methods: Industrial production of 2-Amino-6-iodopurine can be achieved by suspending a chloropurine compound, such as 2-formylamino-6-chloropurine, in a suitable solvent and reacting it with iodine under controlled conditions. This method is advantageous due to its scalability and efficiency .

化学反应分析

Types of Reactions: 2-Amino-6-iodopurine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form bonds with other molecules through coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the substituent introduced, various derivatives of 2-Amino

属性

IUPAC Name |

6-iodo-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYPNVKLVHHOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422008 | |

| Record name | 2-Amino-6-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19690-23-4 | |

| Record name | 19690-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-iodopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-iodopurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

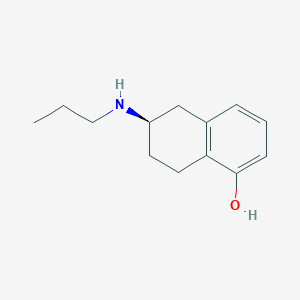

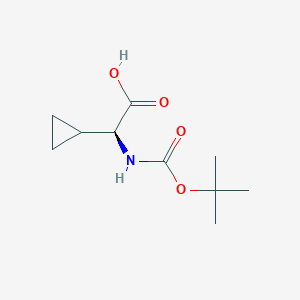

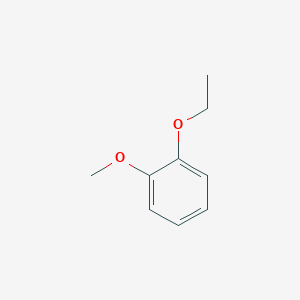

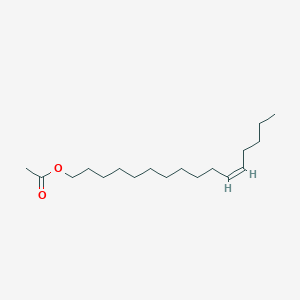

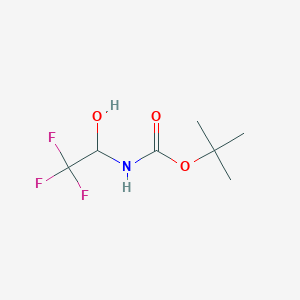

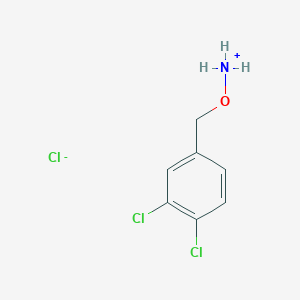

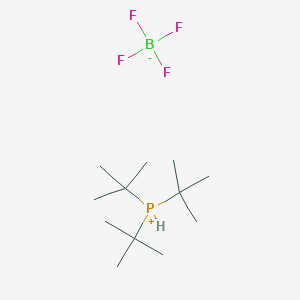

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-amino-6-iodopurine in chemical synthesis?

A1: 2-Amino-6-iodopurine serves as a crucial building block in the synthesis of various nucleoside analogues. Its significance stems from the reactivity of the iodine atom, which can readily participate in cross-coupling reactions with diverse organometallic reagents []. This versatility allows for the introduction of different substituents at the 6-position of the purine ring, enabling the creation of structurally diverse molecules with potentially enhanced biological activity.

Q2: Can you provide an example of a successful cross-coupling reaction involving 2-amino-6-iodopurine for the synthesis of a bioactive molecule?

A2: One example is the synthesis of Lobucavir (BMS-180194), an antiviral agent []. In this process, 2-amino-6-iodopurine reacts with a cyclobutyl triflate derivative in a nucleophilic substitution reaction. This key step connects the purine moiety with the chiral cyclobutyl side chain, ultimately leading to the formation of Lobucavir after a series of deprotection steps.

Q3: Are there alternative methods for preparing 2-amino-6-halogenated purines besides direct halogenation of guanine?

A3: Yes, 2-amino-6-chloropurine can be synthesized from guanine through a multi-step process involving acetylation, chlorination, and hydrolysis with a yield of 75.8% []. This chlorinated derivative can be further transformed into other 2-amino-6-halogenpurines (fluoro, bromo, iodo) through halogen exchange reactions.

Q4: What are the advantages of using 2-amino-6-iodopurine in cross-coupling reactions compared to other halogenated analogues?

A4: While the provided research doesn't directly compare the reactivity of different 2-amino-6-halopurines in cross-coupling reactions, it highlights the successful use of the iodinated derivative with a variety of organometallic reagents []. Generally, iodo-substituted arenes are known to be more reactive in cross-coupling reactions compared to their chloro- or bromo- counterparts. This difference in reactivity could be attributed to the weaker carbon-iodine bond, which facilitates oxidative addition, a critical step in many cross-coupling catalytic cycles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)

![4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B107330.png)